2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}acetamide
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Overview
Description
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}acetamide is a complex organic compound that features a triazole ring, a pyrrole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic methods for triazole derivatives include intramolecular cyclocondensation of amidoguanidines, thermal condensation of N-cyanoimidates with hydrazine, and 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides .
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of microwave irradiation to accelerate reactions and improve selectivity . Additionally, the choice of solvents and catalysts can significantly impact the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines .
Scientific Research Applications
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}acetamide involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: A simpler triazole derivative known for its use as a herbicide and enzyme inhibitor.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Known for its high density, insensitivity, and thermal stability.
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: Used in medicinal chemistry for their antiviral, antibacterial, and anticancer properties.
Uniqueness
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}acetamide is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties
Properties
Molecular Formula |
C13H17N7OS2 |
---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-cyano-4-methyl-5-(2-methylsulfanylethyl)-1H-pyrrol-2-yl]acetamide |
InChI |
InChI=1S/C13H17N7OS2/c1-7-8(5-14)11(16-9(7)3-4-22-2)17-10(21)6-23-13-18-12(15)19-20-13/h16H,3-4,6H2,1-2H3,(H,17,21)(H3,15,18,19,20) |
InChI Key |
WUEMMWQRMMOCJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C#N)NC(=O)CSC2=NNC(=N2)N)CCSC |
Origin of Product |
United States |
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